[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that integrates multiple functional groups, including a furan ring, a thiazolidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan derivative, 2-methylfuran-3-carboxylic acid, which is then converted into its acyl chloride form using thionyl chloride. This intermediate reacts with 1,3-thiazolidine-4-amine to form the thiazolidine derivative. Finally, the pyrrolidine moiety is introduced through a nucleophilic substitution reaction with pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize costs and environmental impact. For instance, green solvents like ethanol or water may be used, and catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways. Its thiazolidine ring is known to exhibit antimicrobial and anti-inflammatory properties.
Industry
In the materials science industry, this compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism by which [3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone exerts its effects is largely dependent on its interaction with biological targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the thiazolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone: Unique due to the combination of furan, thiazolidine, and pyrrolidine rings.
[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-morpholin-1-ylmethanone: Similar structure but with a morpholine ring instead of pyrrolidine.
[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-piperidin-1-ylmethanone: Contains a piperidine ring, offering different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in drug design and materials science.
Properties
IUPAC Name |
[3-(2-methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-11(4-7-19-10)13(17)16-9-20-8-12(16)14(18)15-5-2-3-6-15/h4,7,12H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVDYTROMGJZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CSCC2C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.